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Introduction

BMS-770767 is a potent, ATP-competitive, small-molecule inhibitor of multiple receptor tyrosine

kinases (RTKs). Primarily known for its activity against the MET proto-oncogene (MET) and

Macrophage-stimulating 1 receptor (RON), it also targets Axl and Tyro3.[1] Triple-negative

breast cancer (TNBC), an aggressive subtype of breast cancer, lacks expression of the

estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor

receptor 2 (HER2), which limits targeted therapy options.[1][2][3][4] Research indicates that a

significant subset of TNBC tumors exhibit co-overexpression of RON and MET, which

correlates with poor prognosis and shorter survival, making these kinases promising

therapeutic targets.[1][5]

Mechanism of Action in TNBC

In TNBC models, the MSP-RON and HGF-MET signaling axes, when activated, trigger

downstream pathways crucial for cancer cell survival, proliferation, and metastasis. BMS-
770767 exerts its anti-tumor effects by inhibiting the phosphorylation of RON and MET.[6][7]

This blockade prevents the activation of key downstream signaling cascades, including the

PI3K/AKT/mTOR and MAPK/ERK pathways.[2][6][7] The inhibition of these pathways leads to

decreased cell proliferation and migration, and an induction of apoptosis in TNBC cells.[1][5]
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BMS-770767 has demonstrated significant anti-tumor activity in various preclinical models of

TNBC. Its efficacy has been evaluated through both in vitro studies using TNBC cell lines and

in vivo studies using xenograft models.

Table 1: Inhibitory Activity of BMS-770767
Target Kinase Assay Type IC50 Value Reference

RON Cell-free 1.8 nM [1]

MET Cell-free 3.9 nM [1]

Table 2: In Vitro Efficacy of BMS-770767 in TNBC Cell
Lines

Cell Line Assay Endpoint Result Reference

MDA-MB-231 Cell Migration
Inhibition of

motility

44.15% mobility

at 24h (vs.

95.99% control)

[1]

KP and KB1P Western Blot
Protein

Phosphorylation

Reduced p-AKT

and p-ERK1/2
[6][7]

Multiple TNBC
CCK-8 /

Caspase-Glo

Cytotoxicity /

Apoptosis

Dose-dependent

increase
[5]

Table 3: In Vivo Efficacy of BMS-770767 in TNBC
Xenograft Models

Model Treatment Endpoint Result Reference

TNBC Xenograft BMS-770767 Tumor Growth

Significant

inhibition and

shrinkage

[1][5]

KB1P Orthotopic BMS-770767
Tumor

Progression

Robustly

attenuated
[6]

KB1P Orthotopic BMS-770767
Cell Proliferation

(Ki-67)

Reduced number

of Ki-67+ cells
[6]
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Caption: BMS-770767 inhibits RON/MET, blocking PI3K/AKT and MAPK/ERK pathways in

TNBC.
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Perform Assays

Start: TNBC Cell Culture
(e.g., MDA-MB-231)

Seed Cells into Plates
(e.g., 96-well for viability)

Treat with BMS-770767
(Varying Concentrations)

Incubate for a Defined Period
(e.g., 24-96 hours)

Viability Assay
(CCK-8 / MTT)

Migration Assay
(Wound Healing)

Apoptosis Assay
(Caspase-Glo)

Western Blot
(p-AKT, p-ERK)

Data Acquisition & Analysis
(e.g., IC50 Calculation)

End: Determine In Vitro Efficacy

Click to download full resolution via product page

Caption: Experimental workflow for in vitro screening of BMS-770767 in TNBC cell lines.
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Start: Select Animal Model
(e.g., Immunodeficient Mice)

Orthotopically Implant TNBC Cells
(e.g., MDA-MB-231)

Monitor Tumor Growth
(Until tumors are ~100 mm³)

Randomize Mice into Groups
(Vehicle Control vs. Treatment)

Administer BMS-770767
(Define Dose & Schedule)

Measure Tumor Volume Regularly

Continue Until Study Endpoint

Harvest Tumors for Analysis

Ex Vivo Analysis
(IHC for Ki-67, Western Blot)

End: Determine In Vivo Efficacy
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Caption: Workflow for evaluating BMS-770767 efficacy in a TNBC xenograft model.
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Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of BMS-770767 on TNBC cell lines and calculate

the half-maximal inhibitory concentration (IC50).

Materials:

TNBC cell lines (e.g., MDA-MB-231, HCC1806).

Complete culture medium (e.g., RPMI 1640 with 10% FBS).

BMS-770767 (stock solution in DMSO).

96-well cell culture plates.

Cell Counting Kit-8 (CCK-8) or MTT reagent.

Microplate reader.

Procedure:

Culture TNBC cells in complete medium until they reach ~80% confluency.

Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-8,000 cells per

well in 100 µL of medium.[5]

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

Prepare serial dilutions of BMS-770767 in culture medium from the stock solution.

Remove the medium from the wells and add 100 µL of the BMS-770767 dilutions. Include

vehicle control (DMSO) wells.

Incubate the plates for 72-96 hours.[5]

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.
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Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage relative to the vehicle control.

Plot the viability against the log-transformed drug concentration and use a non-linear

regression model to determine the IC50 value.

Protocol 2: In Vitro Cell Migration Assay (Wound
Healing)
Objective: To assess the effect of BMS-770767 on the migratory capacity of TNBC cells.

Materials:

TNBC cell line (e.g., MDA-MB-231).

6-well or 12-well cell culture plates.

200 µL pipette tips for creating scratches.

Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation.

BMS-770767.

Microscope with a camera.

Procedure:

Seed cells in 6-well plates and grow to form a confluent monolayer.

Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

Gently wash the wells with PBS to remove detached cells.

Replace the medium with low-serum medium containing BMS-770767 at the desired

concentration (e.g., IC50 value) or a vehicle control.
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Capture images of the scratch at 0 hours.

Incubate the plate at 37°C and 5% CO2.

Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).

Data Analysis:

Measure the width of the scratch at different points for each time point and condition.

Calculate the percentage of wound closure relative to the initial scratch area.

Compare the migration rate between BMS-770767-treated and control groups.[1]

Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To determine if BMS-770767 inhibits the phosphorylation of downstream targets in

the RON/MET pathways, such as AKT and ERK.

Materials:

TNBC cell lines.

BMS-770767.

Recombinant MSP or HGF (to stimulate pathways, if necessary).[6]

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and electrophoresis equipment.

PVDF membranes and transfer apparatus.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-beta-

actin).
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HRP-conjugated secondary antibodies.

Chemiluminescent substrate (ECL).

Imaging system.

Procedure:

Culture TNBC cells in 6-well plates and grow to ~80% confluency.

Serum-starve the cells overnight if pathway stimulation is required.[6]

Pre-treat cells with BMS-770767 (e.g., 1 µM for 1 hour).[6]

Stimulate with a ligand like MSP (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) if

applicable.[6]

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Quantify protein concentration using the BCA assay.

Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

Perform electrophoresis and transfer proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

Wash again, apply ECL substrate, and capture the signal using an imaging system.

Data Analysis:

Quantify band intensities using densitometry software.

Normalize the phosphorylated protein levels to the total protein levels.
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Compare the levels of phosphorylated proteins between control and BMS-770767-treated

samples to assess inhibition.

Protocol 4: In Vivo TNBC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of BMS-770767 in a preclinical in vivo setting.

Materials:

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) fragments.[8][9]

Matrigel (optional, for cell suspension).

BMS-770767.

Vehicle for drug delivery (e.g., PBS with 4% ethanol, 5% PEG 400, 5% Tween 80).[9]

Calipers for tumor measurement.

Procedure:

Suspend TNBC cells in PBS or a PBS/Matrigel mixture.

Inject the cell suspension (e.g., 1-5 x 10^6 cells) orthotopically into the mammary fat pad of

the mice.

Monitor the mice regularly for tumor formation.

Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers.[9]

Randomize the mice into treatment and control groups (n=5-10 mice per group).[9]

Prepare the BMS-770767 formulation and administer it to the treatment group according to a

predetermined dose and schedule (e.g., daily oral gavage). Administer vehicle to the control

group.
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Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health as indicators of toxicity.

Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study

duration).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weighing, immunohistochemistry for proliferation markers like Ki-67, or western blotting).[6]

Data Analysis:

Plot the mean tumor volume for each group over time.

Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the

differences between treatment and control groups.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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